3-(4-Hydroxypiperidin-1-yl)propanoic acid
Description
The general reaction scheme involves the nucleophilic attack of the secondary amine of 4-hydroxypiperidine on the electron-deficient double bond of the acrylate, a process that can often be carried out under mild conditions. nih.gov The reaction between piperidine (B6355638) and n-butyl acrylate, for instance, demonstrates the feasibility of this type of transformation. researchgate.net While specific catalysts or solvents can be employed to optimize the reaction, the fundamental precursors remain 4-hydroxypiperidine and an acrylic acid derivative. The reaction of 4-aminophenol with methyl acrylate or acrylic acid to form N-(4-hydroxyphenyl)-β-alanine derivatives further illustrates the general applicability of this synthetic strategy for creating β-amino propanoic acid structures. nih.gov
The following interactive table summarizes the key precursors and starting materials for the synthesis of this compound.
| Precursor/Starting Material | Chemical Structure | Role in Synthesis |
| 4-Hydroxypiperidine | C₅H₁₁NO | Source of the 4-hydroxypiperidine ring; acts as the nitrogen nucleophile. |
| Acrylic Acid | C₃H₄O₂ | Provides the propanoic acid backbone; acts as the Michael acceptor. |
| Methyl Acrylate | C₄H₆O₂ | Alternative source for the propanoic acid backbone; forms an ester intermediate. |
| Ethyl Acrylate | C₅H₈O₂ | Alternative source for the propanoic acid backbone; forms an ester intermediate. |
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-7-1-4-9(5-2-7)6-3-8(11)12/h7,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWGUVMLCLEGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for Structural Elucidation and Purity Assessment of 3 4 Hydroxypiperidin 1 Yl Propanoic Acid and Its Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone for elucidating the molecular architecture of 3-(4-Hydroxypiperidin-1-yl)propanoic acid. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups and the precise molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like this compound. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides detailed information about the proton and carbon environments and their connectivity.
¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the propanoic acid side chain (two methylene (B1212753) groups, -CH₂-CH₂-COOH) and the 4-hydroxypiperidine (B117109) ring. The protons on the piperidine (B6355638) ring adjacent to the nitrogen will appear as distinct multiplets, as will the proton on the carbon bearing the hydroxyl group (CH-OH). The chemical shift, integration, and multiplicity (splitting pattern) of each signal are critical for assignment. emerypharma.com For instance, the protons of the -N-CH₂-CH₂-COOH group would likely appear as two triplets.
¹³C-NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range), the carbon attached to the hydroxyl group (C-OH, ~60-70 ppm), the carbons of the piperidine ring adjacent to the nitrogen, and the methylene carbons of the propanoic acid chain. docbrown.info
2D-NMR: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for complex structures like piperidine derivatives. optica.orgchemrxiv.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It would show correlations between the protons of the -CH₂-CH₂-COOH chain and trace the connectivity around the piperidine ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-4 bonds) between protons and carbons. It is invaluable for identifying quaternary carbons (which have no attached protons) and piecing together different fragments of the molecule, for example, by showing a correlation from the protons on the piperidine ring adjacent to the nitrogen to the methylene carbon of the propanoic acid chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical shifts for 4-hydroxypiperidine, propanoic acid, and related N-substituted piperidine structures. docbrown.infohmdb.cahmdb.cachemicalbook.comchemicalbook.com Actual values may vary based on solvent and pH.)
| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Carboxyl Carbon (-C OOH) | - | ~175 |
| α-Methylene (-CH₂-C H₂-COOH) | ~2.5 (t) | ~31 |
| β-Methylene (-C H₂-CH₂-COOH) | ~2.8 (t) | ~53 |
| Piperidine C2, C6 (axial & equatorial) | ~2.2-3.0 (m) | ~52 |
| Piperidine C3, C5 (axial & equatorial) | ~1.5-2.0 (m) | ~34 |
| Piperidine C4 (-C H-OH) | ~3.6-3.8 (m) | ~67 |
| Hydroxyl Proton (-OH ) | Variable | - |
| Carboxyl Proton (-COOH ) | Variable, broad | - |
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
MS: In a typical mass spectrum using electrospray ionization (ESI), this compound (C₈H₁₅NO₃, Molecular Weight: 173.21 g/mol ) would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 174.11. uni.lu Depending on the conditions, other adducts like the sodium adduct [M+Na]⁺ at m/z 196.09 may also be observed. uni.lu
HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. This is a critical step in verifying the identity of a newly synthesized compound. researchgate.net
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern is like a fingerprint for the molecule. For this compound, key fragmentation pathways would likely include:
Neutral loss of water (H₂O, 18 Da) from the 4-hydroxy group, a common fragmentation for alcohols. nih.govscielo.br
Loss of the propanoic acid side chain.
Cleavage of the piperidine ring.
Decarboxylation (loss of CO₂, 44 Da) from the carboxylic acid group.
Table 2: Predicted ESI-MS Fragmentation for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 174.11 | Protonated molecular ion |
| [M+Na]⁺ | 196.09 | Sodium adduct of the molecular ion uni.lu |
| [M+H-H₂O]⁺ | 156.10 | Loss of water from the hydroxyl group nih.govscielo.br |
| [M+H-HCOOH]⁺ | 128.11 | Loss of formic acid |
| [M+H-CH₂CH₂COOH]⁺ | 100.08 | Loss of the propanoic acid side chain |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule. researchgate.net
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:
A very broad band from ~3300 to 2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. docbrown.info
A distinct O-H stretching band from the alcohol group around 3400-3200 cm⁻¹.
C-H stretching vibrations from the aliphatic piperidine and propanoic acid groups just below 3000 cm⁻¹.
A strong, sharp absorption band around 1725-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid. docbrown.info
C-O stretching vibrations for the alcohol and carboxylic acid groups in the 1300-1000 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. For this compound, Raman would be useful for observing the C-C skeletal framework and symmetric vibrations. The C=O stretch is also visible in Raman spectra. Studies on similar molecules like piperidine-3-carboxylic acid show that Raman is effective in analyzing the vibrational modes of the ring and the carboxylic acid group. researchgate.netrsc.org
Table 3: Key Vibrational Bands for this compound
| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Description |
| Carboxylic Acid O-H | IR | 3300 - 2500 (very broad) | O-H stretch, hydrogen-bonded docbrown.info |
| Alcohol O-H | IR | 3400 - 3200 (broad) | O-H stretch |
| Aliphatic C-H | IR, Raman | 3000 - 2850 | C-H stretch |
| Carbonyl C=O | IR, Raman | 1725 - 1700 (strong, sharp in IR) | C=O stretch of carboxylic acid docbrown.info |
| C-O Stretch | IR | 1320 - 1210 | C-O stretch (acid) & O-H bend |
| C-O Stretch | IR | 1260 - 1000 | C-O stretch (alcohol) |
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is indispensable for separating the target compound from impurities and for quantitative analysis to determine its purity.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound.
Method Development: A reversed-phase HPLC (RP-HPLC) method is typically developed for such a polar compound.
Column: A C18 or C8 column is a common starting point. uran.ua
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is used. nih.gov The pH of the aqueous phase is critical; it should be adjusted to ensure the carboxylic acid is in a consistent protonation state (either fully protonated or fully deprotonated) to achieve sharp, symmetrical peaks. researchgate.net
Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (~200-210 nm) might be possible but could lack sensitivity. More universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (LC-MS) are often preferred for accurate quantification. Derivatization with a UV-absorbing agent can also be employed. nih.gov
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the main compound with a good peak shape and also separate it from less polar and more polar impurities. researchgate.net
Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is fit for purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govresearchgate.net
Due to its high polarity and low volatility, this compound cannot be analyzed directly by Gas Chromatography (GC). The high temperatures of the GC injector and column would cause decomposition rather than vaporization. Therefore, a derivatization step is required to convert the polar functional groups (-OH and -COOH) into more volatile, less polar, and thermally stable moieties. colostate.edu
Derivatization: The most common approach is silylation, where active hydrogens are replaced with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. researchgate.net
Reagents: A variety of silylating agents can be used, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being one of the most powerful and common choices for converting both hydroxyl and carboxylic acid groups. lmaleidykla.ltlmaleidykla.lt
Procedure: The sample is dissolved in an appropriate aprotic solvent, the silylating reagent is added, and the mixture may be gently heated to ensure the reaction goes to completion. researchgate.netlmaleidykla.lt The resulting derivative, 3-(4-trimethylsilyloxypiperidin-1-yl)propanoic acid trimethylsilyl ester, is significantly more volatile and can be readily analyzed by GC.
GC Analysis: The derivatized sample is then injected into the GC, typically equipped with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for identification of the derivative and any volatile impurities. d-nb.infogoogle.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
Thin-Layer Chromatography (TLC) is a highly effective and extensively utilized chromatographic technique for the qualitative monitoring of organic reactions, assessing fraction purity from column chromatography, and identifying compounds. fishersci.comitwreagents.com Its speed, low cost, and requirement for only a minuscule amount of sample make it an indispensable tool in synthetic chemistry. libretexts.org The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase, typically a solid adsorbent coated on a plate, and a liquid mobile phase that moves up the plate via capillary action. rockefeller.edu
For a compound such as this compound, which possesses both a hydroxyl and a carboxylic acid functional group, the molecule is expected to be quite polar. The synthesis of this compound, for instance, via the Michael addition of 4-hydroxypiperidine to acrylic acid, can be conveniently monitored using TLC. libretexts.org A typical setup would involve spotting the starting materials (4-hydroxypiperidine and acrylic acid), a co-spot (a mixture of starting materials and the reaction mixture), and the reaction mixture itself onto a TLC plate at various time intervals. libretexts.org
The stationary phase chosen is typically silica (B1680970) gel 60 F254, which is a polar adsorbent. rsc.org The mobile phase, or eluent, would need to be sufficiently polar to move the polar product and starting materials up the plate. A common strategy is to use a mixture of a relatively nonpolar solvent and a more polar solvent, the ratio of which can be adjusted to achieve optimal separation. For highly polar compounds, solvent systems such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of acetic acid or ammonia (B1221849) to improve the spot shape of acidic or basic compounds, are employed.
As the reaction progresses, the spot corresponding to the limiting reactant will diminish in intensity, while a new spot corresponding to the more polar product, this compound, will appear and intensify. libretexts.org Due to its zwitterionic potential and multiple hydrogen bonding sites (hydroxyl and carboxylic acid), the product is expected to have a lower retardation factor (Rf) than the less polar starting materials.
Visualization of the spots on the TLC plate can be achieved through several methods. If the compounds are UV-active (containing a suitable chromophore), they can be seen under a UV lamp at 254 nm. rsc.org However, this compound and its typical precursors lack strong UV chromophores. Therefore, chemical staining is necessary. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the hydroxyl group and the secondary amine of the precursor, appearing as yellow or brown spots on a purple background. Anisaldehyde or ninhydrin (B49086) stains can also be used, particularly for visualizing the amine-containing precursor. researchgate.net
Below is a hypothetical data table illustrating the use of TLC to monitor the synthesis of this compound.
Table 1: Hypothetical TLC Monitoring of the Synthesis of this compound
Reaction: 4-Hydroxypiperidine + Acrylic Acid → this compound TLC Conditions: Silica Gel 60 F254; Mobile Phase: Dichloromethane:Methanol:Acetic Acid (8:2:0.1); Visualization: KMnO₄ stain
| Compound | Rf Value (Approximate) | Observations during Reaction Monitoring |
| 4-Hydroxypiperidine (Starting Material 1) | 0.55 | Spot intensity decreases over time. |
| Acrylic Acid (Starting Material 2) | 0.65 | Spot intensity decreases over time (assuming it is the limiting reactant). |
| This compound (Product) | 0.30 | Spot appears and its intensity increases as the reaction proceeds. Becomes the major spot upon completion. |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would yield unambiguous proof of its chemical structure, including the exact connectivity of atoms and its stereochemistry. mdpi.com Furthermore, this technique reveals detailed conformational information, such as bond lengths, bond angles, and torsion angles, which define the molecule's shape in the solid state. tandfonline.com
The analysis of piperidine-containing compounds by X-ray crystallography frequently shows that the six-membered piperidine ring adopts a stable chair conformation. researchgate.nettandfonline.com This is the expected low-energy conformation that minimizes steric and torsional strain. For this compound, crystallographic analysis would determine the orientation of the substituents on the piperidine ring. The hydroxyl group at the C4 position and the propanoic acid chain at the N1 position would have their orientations (axial or equatorial) precisely defined.
In the solid state, the crystal packing is heavily influenced by intermolecular forces, particularly hydrogen bonding. The hydroxyl and carboxylic acid groups of this compound are strong hydrogen bond donors and acceptors. X-ray analysis would elucidate the intricate network of hydrogen bonds, which could involve interactions between the hydroxyl group of one molecule and the carboxylate of another, or self-assembly into dimers via the carboxylic acid groups. These interactions are crucial in stabilizing the crystal lattice. researchgate.net
While a crystal structure for this compound is not publicly available, the crystallographic data from related piperidine derivatives illustrate the type of information that can be obtained. The data below for a substituted piperidin-4-one derivative provides an example of the parameters determined in a typical crystallographic study. tandfonline.com
Table 2: Representative Crystal Data for a Piperidine Derivative (N-Morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one) tandfonline.com
| Parameter | Value |
| Chemical Formula | C₂₄H₂₈N₂O₃ |
| Formula Weight | 392.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5714(10) |
| b (Å) | 19.7588(10) |
| c (Å) | 11.3961(10) |
| β (°) | 94.383(10) |
| Volume (ų) | 2148.9(3) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (Mg/m³) | 1.213 |
| Conformation of Piperidine Ring | Chair |
This data allows for a complete reconstruction of the molecular and crystal structure, confirming the identity of the compound and providing deep insight into its conformational preferences and intermolecular interactions in the solid state.
Theoretical and Computational Studies on 3 4 Hydroxypiperidin 1 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of medium-sized organic molecules. For 3-(4-Hydroxypiperidin-1-yl)propanoic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest electronic energy.
Furthermore, DFT can be used to calculate key energetic properties. This would include the total energy of the molecule, its heat of formation, and the relative energies of different potential isomers or conformers. Such data provides a foundational understanding of the molecule's stability.
Molecular Orbital Analysis and Electronic Properties
The electronic character of a molecule dictates its reactivity and intermolecular interactions. A molecular orbital (MO) analysis for this compound would be crucial. Specifically, the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance.
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap often suggests that the molecule is more polarizable and more likely to engage in chemical reactions. The spatial distribution of these frontier orbitals would also reveal the likely sites for nucleophilic and electrophilic attack. For instance, in related compounds, the distribution of these orbitals has been used to understand their biological activities. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexibility of the piperidine (B6355638) ring and the propanoic acid side chain in this compound means that the molecule can adopt various shapes, or conformations.
A thorough conformational analysis would be necessary to identify the different low-energy conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.
Following the identification of key conformers, Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time. dntb.gov.uamdpi.com By simulating the motion of the atoms under a given set of conditions (e.g., in a solvent at a specific temperature), MD simulations provide insights into how the molecule explores its conformational space, its flexibility, and its interactions with its environment. This is particularly important for understanding how the molecule might interact with biological targets. nih.gov
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Understanding the chemical reactions that this compound might undergo is another area where computational chemistry can provide significant insights. By modeling potential reaction pathways, it is possible to identify the transition states—the high-energy structures that connect reactants to products.
Calculating the energy of these transition states allows for the determination of the activation energy of a reaction, which is a critical factor in predicting the reaction rate. This type of analysis would be invaluable for understanding the synthesis, degradation, or metabolic pathways involving this compound.
Spectroscopic Data Prediction and Validation Against Experimental Observations
Computational methods can predict various types of spectroscopic data, which can then be compared with experimental results to validate the computed structures and electronic properties.
For this compound, it would be possible to calculate its theoretical:
Infrared (IR) spectrum: The vibrational frequencies calculated from a DFT frequency analysis correspond to the absorption peaks in an IR spectrum. This can help in the assignment of experimental IR bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) spectra: Chemical shifts for ¹H and ¹³C atoms can be predicted and are highly sensitive to the electronic environment of the nuclei. Comparing predicted and experimental NMR spectra is a powerful method for structural elucidation.
UV-Visible (UV-Vis) spectrum: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption. This can provide information about the chromophores within the molecule.
The use of machine learning models to predict spectroscopic features is also an emerging area that could be applied. nih.govresearchgate.net
While direct computational studies on this compound are not currently available, the application of the theoretical methods outlined above would provide a comprehensive understanding of its chemical nature. Future research in this area would be highly beneficial for elucidating its properties and potential applications.
Design and Synthesis of Derivatives and Analogues of 3 4 Hydroxypiperidin 1 Yl Propanoic Acid
Modification of the Propanoic Acid Side Chain for Functional Diversification
The propanoic acid moiety of 3-(4-hydroxypiperidin-1-yl)propanoic acid is a prime site for chemical modification, enabling the introduction of a variety of functional groups to modulate the compound's physicochemical and biological properties. Standard peptide coupling and esterification reactions are commonly employed to generate a diverse range of derivatives.
The synthesis of amide derivatives is a frequently utilized strategy. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. For instance, the reaction of a propanoic acid derivative with an amine can be facilitated by reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in combination with a base like diisopropylethylamine (DIPEA). mdpi.com Another approach involves the activation of the carboxylic acid, for example, by converting it into an active ester like a 4-nitrophenyl ester, which then readily reacts with an amine, such as ammonia (B1221849), to form the corresponding amide. nih.gov
Esterification of the propanoic acid side chain is another common modification. This can be accomplished through Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol, such as methanol, in the presence of a catalytic amount of a strong acid like sulfuric acid. nih.gov This method provides a straightforward route to methyl, ethyl, and other alkyl esters.
Furthermore, the propanoic acid can be converted into hydrazides , which serve as valuable intermediates for the synthesis of more complex derivatives like hydrazones. The hydrazide is typically formed by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or propan-2-ol under reflux. nih.govnih.gov These hydrazides can then be condensed with various aldehydes and ketones to yield a library of hydrazone derivatives, introducing a wide range of substituents. nih.govnih.gov
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound | Amine, EDC or HBTU/HOBt, DIPEA | 3-(4-Hydroxypiperidin-1-yl)propanamide derivative | mdpi.com |
| This compound | Methanol, H₂SO₄ (catalytic), reflux | Methyl 3-(4-hydroxypiperidin-1-yl)propanoate | nih.gov |
| Methyl 3-(4-hydroxypiperidin-1-yl)propanoate | Hydrazine hydrate, ethanol, reflux | 3-(4-Hydroxypiperidin-1-yl)propanehydrazide | nih.govnih.gov |
| 3-(4-Hydroxypiperidin-1-yl)propanehydrazide | Aldehyde or ketone, methanol, reflux | 3-(4-Hydroxypiperidin-1-yl)propanehydrazone derivative | nih.govnih.gov |
Derivatization at the Piperidine (B6355638) Hydroxyl Group
The hydroxyl group at the 4-position of the piperidine ring offers another avenue for structural diversification through the formation of ethers and esters. These modifications can significantly alter the polarity, lipophilicity, and hydrogen bonding capacity of the parent molecule.
Esterification of the 4-hydroxyl group can be achieved using standard acylation methods. For example, treatment of a 4-hydroxypiperidine (B117109) derivative with an acid anhydride, such as propionic acid anhydride, in the presence of a base like pyridine (B92270), yields the corresponding 4-acyloxy derivative. This reaction is a straightforward way to introduce ester functionalities.
The synthesis of ether derivatives at the 4-position of the piperidine ring is also a viable strategy. While direct etherification can be challenging, it can be accomplished under specific conditions. More commonly, indirect methods involving the use of protecting groups and activation of either the hydroxyl group or the incoming alkyl group are employed.
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| This compound derivative | Propionic acid anhydride, pyridine | 3-(4-Propionyloxypiperidin-1-yl)propanoic acid derivative | nih.gov |
| 1-Alkyl-4-hydroxypiperidine | Substituted benzoyl halide, inert solvent (e.g., benzene) | 1-Alkyl-4-(benzoyloxy)piperidine derivative | google.com |
Substitution and Functionalization of the Piperidine Ring System
Introducing substituents directly onto the carbon framework of the piperidine ring allows for the creation of more complex analogues with defined stereochemistry. A variety of synthetic methods have been developed for this purpose, ranging from classical organic reactions to modern catalytic approaches.
One common strategy involves the use of aza-Prins cyclization, which allows for the diastereoselective synthesis of cis-4-hydroxypiperidines. google.com This method can provide access to C2 and C4 substituted piperidines, even bearing a tetrasubstituted carbon stereocenter at the C4 position. google.com Another approach is the hydrogenation of substituted pyridines, which can be controlled to yield specific stereoisomers of substituted piperidines. mdpi.com For example, catalytic hydrogenation of substituted pyridines over platinum oxide (PtO₂) can lead to cis-piperidines. rsc.org
Furthermore, functionalization can be achieved through multi-component reactions. The Ugi four-component reaction, for instance, has been employed in the solid-phase synthesis of N-substituted pyrrolidinone derivatives tethered to piperidine scaffolds, demonstrating a powerful method for generating diverse libraries of complex molecules. nih.gov
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Aza-Prins Cyclization | Diastereoselective synthesis of cis-4-hydroxypiperidines. | Access to C2 and C4 substituted piperidines with quaternary stereocenters at C4. | google.com |
| Pyridine Hydrogenation | Reduction of substituted pyridines to yield substituted piperidines. | Catalyst and condition dependent stereoselectivity (e.g., PtO₂ for cis-isomers). | mdpi.comrsc.org |
| Ugi Four-Component Reaction | Solid-phase synthesis of complex molecules incorporating the piperidine scaffold. | High diversity generation for compound libraries. | nih.gov |
Strategies for Stereochemical Control in Derivative Synthesis
The control of stereochemistry is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological profiles. For derivatives of this compound, which can possess multiple chiral centers, stereoselective synthesis is of paramount importance.
A powerful approach for establishing stereocenters in the piperidine ring is through the enzymatic reduction of a ketone precursor. For example, biocatalytic ketone reduction using carbonyl reductases has been shown to be a highly effective method for synthesizing chiral 3-substituted-4-hydroxypiperidines with excellent enantiomeric excess. nih.govajchem-a.com Different enzymes can exhibit distinct stereoselectivities, allowing for access to all four possible stereoisomers of a 3-substituted-4-hydroxypiperidine from a common precursor. ajchem-a.com
Chemical methods for stereocontrol have also been developed. Diastereoselective lithiation and trapping of N-Boc protected piperidines can be used to access trans-disubstituted piperidines. rsc.org Furthermore, epimerization of existing stereocenters can be achieved under basic conditions, for example, by treating a cis-piperidine with a strong base like potassium tert-butoxide to yield the more thermodynamically stable trans-isomer. rsc.org
| Method | Description | Outcome | Reference |
|---|---|---|---|
| Enzymatic Ketone Reduction | Use of carbonyl reductases to reduce a 4-oxopiperidine precursor. | High enantiomeric excess of chiral 3-substituted-4-hydroxypiperidines. Access to multiple stereoisomers. | nih.govajchem-a.com |
| Diastereoselective Lithiation | Lithiation of N-Boc piperidines followed by trapping with an electrophile. | Synthesis of trans-disubstituted piperidines. | rsc.org |
| Base-catalyzed Epimerization | Treatment of a cis-piperidine with a strong base (e.g., potassium tert-butoxide). | Conversion to the trans-diastereomer. | rsc.org |
Combinatorial Synthesis of this compound Analogue Libraries
Combinatorial chemistry provides a powerful platform for the rapid generation of large, diverse libraries of compounds for high-throughput screening and drug discovery. Both solid-phase and solution-phase parallel synthesis techniques can be applied to the this compound scaffold to create extensive analogue libraries. mdpi.com
In solid-phase synthesis , the piperidine scaffold can be anchored to a resin, allowing for sequential reactions and purifications to be carried out efficiently. nih.gov For example, a resin-bound glutamic acid can be used as a bifunctional component in an Ugi four-component reaction to generate a library of N-substituted pyrrolidinones tethered to piperidine heterocycles. nih.gov The use of a solid support simplifies the purification process, as excess reagents and by-products can be washed away, and the final product is cleaved from the resin in the last step.
Solution-phase parallel synthesis offers an alternative approach where reactions are carried out in solution in a parallel format, often using automated or semi-automated systems. mdpi.comyoutube.com This method can be advantageous when the reaction requires conditions that are not compatible with solid-phase synthesis. For instance, a library of amides can be generated by reacting a core acid building block with a diverse set of amines in a multi-well plate format, using a coupling reagent to drive the reaction to completion. mdpi.com The resulting library of compounds can then be purified using parallel chromatography techniques.
The generation of such libraries, whether on solid or in solution phase, allows for the systematic exploration of structure-activity relationships and the identification of lead compounds with desired properties.
Utility in Advanced Synthetic Chemistry As a Building Block and Scaffold
Role of 3-(4-Hydroxypiperidin-1-yl)propanoic Acid in the Construction of Complex Heterocyclic Systems
The inherent functionalities of this compound make it an attractive starting material for the synthesis of a variety of complex heterocyclic systems, particularly those containing spirocyclic or fused ring systems. wikipedia.org The piperidine (B6355638) nitrogen can act as a nucleophile, the carboxylic acid can be activated for amide bond formation or other transformations, and the hydroxyl group can be functionalized or participate in cyclization reactions.
One potential application is in the synthesis of spiro-heterocycles, a structural motif of increasing interest in drug discovery. nih.govacs.org The piperidine ring of this compound can serve as one of the rings in a spirocyclic system. For instance, intramolecular cyclization reactions involving the carboxylic acid and a suitably functionalized piperidine ring could lead to the formation of novel spiro-lactams or other bridged systems.
Furthermore, the bifunctional nature of this compound allows it to act as a linchpin in the assembly of fused heterocyclic systems. For example, the carboxylic acid could be used to form an amide bond with an ortho-functionalized aromatic amine, followed by an intramolecular cyclization involving the piperidine nitrogen to construct a benzodiazepine or related fused heterocyclic scaffold. The hydroxyl group provides an additional point for diversification or for directing regioselectivity in these cyclization reactions.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic System | Potential Synthetic Strategy | Key Reactive Sites Utilized |
| Spiro-lactams | Intramolecular amidation | Piperidine Nitrogen, Carboxylic Acid |
| Fused Piperidines | Pictet-Spengler type reactions | Piperidine Nitrogen, Carboxylic Acid (as an activating group) |
| Benzodiazepine derivatives | Multi-step condensation and cyclization | Piperidine Nitrogen, Carboxylic Acid |
| Oxazepine derivatives | Etherification and subsequent cyclization | Hydroxyl Group, Carboxylic Acid |
Application in Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are powerful tools in combinatorial chemistry for the rapid generation of molecular diversity from simple starting materials in a one-pot fashion. taylorfrancis.comresearchgate.net The presence of a secondary amine and a carboxylic acid makes this compound a prime candidate for use in various MCRs, such as the Ugi and Passerini reactions.
In an Ugi four-component reaction, this compound could serve as the carboxylic acid component. By reacting it with an aldehyde, an amine, and an isocyanide, a diverse library of peptide-like molecules with a pendant 4-hydroxypiperidinyl moiety could be rapidly synthesized. nih.gov This approach allows for the systematic variation of three different substituents around the central scaffold, providing a powerful tool for structure-activity relationship (SAR) studies.
Similarly, in a Passerini three-component reaction, the carboxylic acid functionality could be utilized along with an aldehyde and an isocyanide to generate α-acyloxy amides. The resulting products would incorporate the 4-hydroxypiperidine (B117109) scaffold, which could impart desirable pharmacokinetic properties.
The hydroxyl group on the piperidine ring could also be exploited in MCRs. For example, it could participate as the nucleophile in reactions such as the Hantzsch dihydropyridine synthesis or related condensations, leading to the formation of more complex, polycyclic structures.
Table 2: Illustrative Multicomponent Reactions Involving Piperidine-like Scaffolds
| Multicomponent Reaction | Role of Piperidine-like Scaffold | Potential Products |
| Ugi Reaction | Carboxylic Acid Component | Peptidomimetics with piperidine side chains |
| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy amides with piperidine moieties |
| Hantzsch Dihydropyridine Synthesis | Amine Component (in principle) | Dihydropyridine derivatives |
| Biginelli Reaction | Urea/Thiourea Component (by derivatization) | Dihydropyrimidinones |
Use in Solid-Phase Organic Synthesis Methodologies
Solid-phase organic synthesis (SPOS) is a cornerstone of modern combinatorial chemistry and drug discovery, enabling the efficient synthesis and purification of large libraries of compounds. wikipedia.org The carboxylic acid functionality of this compound allows for its straightforward attachment to a variety of solid supports, such as Rink amide or Wang resins. nih.gov Once immobilized, the piperidine nitrogen and the hydroxyl group are available for further chemical transformations.
This "scaffold-first" approach on a solid support would enable the construction of diverse libraries of molecules. For instance, the piperidine nitrogen could be acylated, alkylated, or used in the formation of ureas and thioureas with a wide range of building blocks. nih.govresearchgate.netsciforum.net Subsequently, the hydroxyl group could be functionalized through esterification, etherification, or Mitsunobu reactions. The final products can then be cleaved from the resin in high purity.
This methodology is particularly well-suited for the synthesis of peptide-heterocycle hybrids. nih.govresearchgate.net The this compound moiety could be incorporated into a peptide sequence on a solid support, where the piperidine ring acts as a constrained dipeptide isostere or as a scaffold for further diversification.
Table 3: Solid-Phase Synthesis Strategy using this compound
| Step | Description | Reagents and Conditions |
| 1. Immobilization | Attachment of the carboxylic acid to a solid support. | Rink Amide Resin, DIC, HOBt |
| 2. Diversification of Piperidine N | Acylation with a library of carboxylic acids. | R-COOH, HATU, DIPEA |
| 3. Diversification of Hydroxyl Group | Etherification with a library of alkyl halides. | R'-X, NaH |
| 4. Cleavage | Release of the final products from the resin. | TFA/DCM |
Development of Novel Chemical Methodologies Utilizing this compound
The unique combination of functional groups in this compound also presents opportunities for the development of novel chemical methodologies. For example, it could serve as a bifunctional organocatalyst. The piperidine nitrogen can act as a Brønsted or Lewis base, while the carboxylic acid can act as a Brønsted acid. This dual functionality could be exploited in asymmetric catalysis, where the chiral centers inherent in derivatives of this molecule could induce stereoselectivity.
Furthermore, the molecule could be used as a ligand for transition metal catalysis. The nitrogen and the hydroxyl or carboxylate oxygen atoms can coordinate to a metal center, creating a chiral environment that could influence the outcome of a catalytic reaction.
Another area of potential development is in the synthesis of "privileged structures" for medicinal chemistry. nih.gov The piperidine scaffold is a common feature in many biologically active compounds. By using this compound as a starting point, new synthetic routes to known pharmacophores or novel drug candidates could be developed. For example, intramolecular reactions that form a new ring fused to the piperidine core could lead to novel tricyclic systems with potential therapeutic applications.
Future Research Directions and Emerging Trends for 3 4 Hydroxypiperidin 1 Yl Propanoic Acid
Development of Novel and Highly Efficient Synthetic Routes
While the synthesis of the core structure of 3-(4-Hydroxypiperidin-1-yl)propanoic acid can be envisioned through classical methods such as the Michael addition of 4-hydroxypiperidine (B117109) to an acrylic acid equivalent, future research will focus on developing more efficient, scalable, and sustainable synthetic protocols. Established methods for N-heterocyclization, such as reacting primary amines with diols using a Cp*Ir complex catalyst, offer pathways to the piperidine (B6355638) core itself. organic-chemistry.org However, the focus for this specific molecule will be on optimizing the N-alkylation step.
Future synthetic strategies are likely to include:
One-Pot Procedures: Combining multiple reaction steps into a single operation, such as the one-pot synthesis of cyclic amines from alkyl dihalides and primary amines, can significantly improve efficiency and reduce waste. organic-chemistry.org
Catalyst Development: The use of advanced catalysts, such as palladium on carbon for the reduction of pyridine (B92270) N-oxides to piperidines, can offer milder reaction conditions and improved yields. organic-chemistry.org For the N-alkylation step, research into novel catalysts can enhance the efficiency of adding the propanoic acid side chain.
Green Chemistry Approaches: Emphasis will be placed on using environmentally benign solvents like water, as demonstrated in some iridium-catalyzed hydrogen borrowing annulation reactions for piperidine synthesis. nih.gov Minimizing the use of hazardous reagents and protecting groups is a key goal. organic-chemistry.org
Stereoselective Synthesis: For creating derivatives with additional chiral centers, developing stereoselective methods is crucial. Strategies like the asymmetric synthesis of piperidines using the nitro-Mannich reaction provide a template for creating optically pure compounds. nih.gov
Exploration of Unconventional Reaction Pathways and Catalysis
Moving beyond traditional batch chemistry, the exploration of unconventional reaction pathways offers transformative potential for synthesizing and functionalizing this compound and its analogues.
Flow Chemistry: Continuous flow synthesis provides a safer, more efficient, and scalable alternative to traditional batch reactions, largely due to superior heat and mass transfer. nih.govresearchgate.net This method has been successfully used for the electroreductive cyclization of imines to form piperidines and for the rapid, scalable synthesis of enantioenriched α-substituted piperidines. nih.govresearchgate.netacs.orgresearchgate.net Adapting the synthesis of this compound to a flow process could enable rapid production and library generation.
Electrosynthesis and Photoredox Catalysis: Electrochemical synthesis is an emerging green chemistry tool that can drive reactions without the need for harsh chemical reagents. nih.gov The electroreductive cyclization to form piperidine rings is a prime example of its application. nih.govresearchgate.net Similarly, photoredox catalysis, which uses light to initiate chemical reactions, could be explored for novel C-C bond formations or functionalizations on the piperidine ring or side chain. acs.org
Late-Stage Functionalization: A powerful emerging strategy is the direct C-H functionalization of a pre-formed piperidine ring. nih.gov This allows for the modification of the core structure at a late stage, enabling the rapid creation of diverse analogues without needing to re-synthesize each molecule from scratch. Catalyst-controlled C-H functionalization can direct modifications to specific positions (C2, C3, or C4) on the piperidine ring, overcoming the inherent electronic preferences of the molecule. nih.gov
Advanced Catalytic Systems: Research into novel catalytic systems, including rhodium, iridium, and palladium complexes, continues to provide new ways to form and functionalize piperidine rings with high selectivity. nih.govmdpi.comacs.org For instance, Rh-catalyzed asymmetric reductive Heck reactions have been developed for synthesizing 3-substituted piperidines from pyridines. acs.org
Advanced Computational Modeling for Structure-Reactivity Relationship Elucidation
Advanced computational modeling is an indispensable tool for accelerating the discovery process by predicting molecular properties and guiding experimental design. For this compound, computational methods can elucidate complex structure-reactivity and structure-activity relationships (SAR). researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.commdpi.comnih.govtandfonline.comresearchgate.net For derivatives of this compound, a QSAR model could be developed by synthesizing a small library, measuring a property of interest (e.g., enzyme inhibition), and then using the model to predict the activity of new, yet-to-be-synthesized analogues. This approach has been successfully applied to numerous piperidine derivatives to predict activities ranging from anticancer to antiviral. tandfonline.commdpi.comresearchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations: These techniques are used to visualize and analyze how a molecule might interact with a biological target, such as a protein's active site. researchgate.netresearchgate.net By simulating the binding pose and stability of derivatives of this compound, researchers can prioritize the synthesis of compounds most likely to be active, saving significant time and resources.
Prediction of Physicochemical Properties: Computational tools can accurately predict key molecular properties that are crucial for development. Ab initio calculations and other methods can correlate a molecule's electronic structure with its stability and reactivity. acs.orgelsevierpure.com
| Property | Predicted Value/Type | Significance in Research |
|---|---|---|
| Molecular Formula | C8H15NO3 | Fundamental for mass spectrometry and elemental analysis. |
| XlogP | -2.6 | Predicts the lipophilicity of the molecule, influencing its solubility and membrane permeability. |
| Collision Cross Section (CCS) | [M+H]⁺: 138.6 Ų | A predictable physical parameter related to the molecule's shape, used in ion mobility-mass spectrometry for structural confirmation. |
| Geometrical Descriptors | 3D Shape, Surface Area | Used in QSAR models to correlate physical shape with biological activity. tandfonline.com |
| SOMO-LUMO Energy Gap | Calculable via DFT | Correlates with the molecule's electronic stability and chemical reactivity. acs.orgelsevierpure.com |
Integration with High-Throughput Synthesis and Screening Platforms for Chemical Discovery
The ultimate goal of exploring a new chemical scaffold is often the discovery of novel molecules with valuable properties. Integrating automated, high-throughput technologies provides the most rapid path from concept to discovery.
High-Throughput Experimentation (HTE) and Synthesis: HTE platforms utilize miniaturization and robotics to perform hundreds or thousands of chemical reactions in parallel, typically in 96- or 384-well plates. acs.org This technology is ideal for rapidly optimizing reaction conditions or for the parallel synthesis of a chemical library. nih.govresearchgate.net A library of derivatives of this compound could be generated by reacting the core molecule with a diverse set of building blocks in an automated fashion. nih.govsigmaaldrich.com
High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS platforms can rapidly test them for biological activity against a wide array of targets. nih.gov This process can screen tens of thousands of compounds per day, quickly identifying "hits" that warrant further investigation.
Closed-Loop Discovery: The most advanced trend is the creation of a fully autonomous, closed-loop discovery platform. chemicalindustryjournal.co.uk In this paradigm, an AI system designs new molecules based on predictive models (like QSAR). chemicalindustryjournal.co.uk These designs are then sent to an automated synthesis robot (like IBM's RoboRXN) for production. chemicalindustryjournal.co.uk The newly made compounds are then passed to an HTS system for testing, and the results are fed back to the AI to refine its models for the next cycle of design. Applying this "Design-Make-Test-Analyze" cycle to the this compound scaffold could dramatically accelerate the discovery of new functional molecules. chemicalindustryjournal.co.uk
| Technology | Description | Application to Target Compound |
|---|---|---|
| Parallel Synthesizers | Robotic platforms that perform multiple, distinct chemical reactions simultaneously in microplates. nih.govsigmaaldrich.com | Rapidly generate a library of hundreds of derivatives by varying substituents on the piperidine ring or acid chain. |
| Flow Chemistry Reactors | Systems that perform chemical synthesis continuously in a tube or capillary, allowing for precise control and easy scale-up. nih.govacs.org | Optimize and scale the synthesis of the core this compound molecule. |
| High-Throughput Purification | Automated systems (e.g., mass-directed HPLC) that purify large numbers of compounds from parallel synthesis libraries. nih.gov | Isolate and prepare the synthesized library members for biological screening. |
| HTS Assay Platforms | Robotic systems that test thousands of compounds for biological activity using assays like fluorescence, luminescence, or absorbance. | Screen the derivative library against enzymes, receptors, or whole cells to identify bioactive "hits". |
| AI-Driven Design Platforms | Software that uses machine learning to design novel molecules with desired properties based on existing data. researchgate.netchemicalindustryjournal.co.uk | Propose new, high-potential derivatives of the target compound for synthesis and testing in a closed-loop system. |
Q & A
Q. What are the optimal synthetic routes for 3-(4-Hydroxypiperidin-1-yl)propanoic acid?
Methodological Answer: The compound can be synthesized via nucleophilic addition or substitution reactions involving piperidine derivatives. Key steps include:
- Catalyst Selection: Use of 1,4-diazabicyclo[2.2.2]octane (DABCO) to control stereochemistry and enhance reaction efficiency .
- Purification: Flash chromatography (e.g., CombiFlash Rf system with ethyl acetate/hexane gradients) and HPLC (e.g., Ultrasphere® Si column with acetonitrile/water-TFA gradients) for isolating high-purity products .
- Ester Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid/phenol) to cleave protective groups like tert-butyl esters .
Q. How can researchers verify the structural integrity of synthesized this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon shifts to confirm the piperidine ring substitution pattern and propanoic acid linkage.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
- HPLC Purity Assessment: Monitor absorbance at 280 nm to ensure no residual intermediates or isomers .
Q. What purification strategies mitigate challenges in isolating this compound?
Methodological Answer:
- Solid-Phase Extraction (SPE): Pre-adsorb crude products onto silica gel for flash chromatography to remove polar impurities .
- pH-Dependent Extraction: Adjust aqueous solutions to pH 5.5–6.0 for selective partitioning of the carboxylic acid form into organic solvents .
Advanced Research Questions
Q. How can E/Z isomerism in intermediates be controlled during synthesis?
Methodological Answer:
- Catalytic Modulation: DABCO promotes E-isomer dominance by stabilizing transition states through hydrogen bonding .
- Temperature Effects: Lower temperatures (-15°C) reduce kinetic Z-isomer formation, favoring thermodynamic E-isomer products .
- Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) enhance stereoselectivity compared to nonpolar alternatives .
Q. What experimental designs assess the compound’s bioactivity in cellular models?
Methodological Answer:
- Hypoxia-Reperfusion Assays: Use murine cardiomyocytes to evaluate cytoprotective effects under oxygen-glucose deprivation followed by reoxygenation. Measure lactate dehydrogenase (LDH) release as a marker of cell damage .
- Enzyme Kinetics: Test interactions with acyl-CoA dehydrogenases or hydratases via spectrophotometric assays monitoring NADH oxidation or substrate conversion rates .
Q. How do structural modifications influence the compound’s enzyme substrate specificity?
Methodological Answer:
- Side-Chain Analog Synthesis: Replace the hydroxypiperidine group with other heterocycles (e.g., imidazole) and compare binding affinities using surface plasmon resonance (SPR) .
- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active sites of target enzymes like enoyl-CoA hydratase .
Q. How should researchers resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Parameter Replication: Systematically vary catalysts (DABCO vs. triethylamine), solvents, and temperatures to identify critical factors .
- Byproduct Analysis: Use LC-MS to detect side products (e.g., N-substituted vs. S-substituted adducts) that may explain yield discrepancies .
Data Contradiction and Validation
Q. How can conflicting reports on the compound’s stability under acidic conditions be addressed?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in buffered solutions (pH 1–7) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., decarboxylated derivatives) .
- Protective Group Screening: Compare tert-butyl, methyl, and benzyl esters to determine which maximizes stability during hydrolysis .
Analytical and Structural Characterization
Q. What advanced techniques elucidate the compound’s crystal structure?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with triphenyltin chloride to form adducts, enabling visualization of intramolecular hydrogen bonds and carboxylate bridging .
- FT-IR Spectroscopy: Identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Biological Mechanism Exploration
Q. What methodologies confirm mitochondrial targeting of this compound?
Methodological Answer:
- Subcellular Fractionation: Treat cells with the compound, isolate mitochondria via differential centrifugation, and quantify accumulation using LC-MS/MS .
- Fluorescent Tagging: Conjugate with MitoTracker® dyes to colocalize signals in live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
